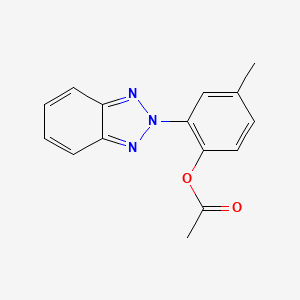
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate
描述
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
[2-(benzotriazol-2-yl)-4-methylphenyl] acetate |
InChI |
InChI=1S/C15H13N3O2/c1-10-7-8-15(20-11(2)19)14(9-10)18-16-12-5-3-4-6-13(12)17-18/h3-9H,1-2H3 |
InChI 键 |
VWVPMNQXGPQPNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2N=C3C=CC=CC3=N2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate typically involves the reaction of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol+Acetic Anhydride→2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl acetate+Acetic Acid
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of high-boiling solvents and microwave-assisted reactions to accelerate the reaction rate. The purification of the product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol
- 1H-Benzotriazole
- 2-(2-Benzothiazolyl)acetic Acid Ethyl Ester
Uniqueness
Compared to similar compounds, 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate stands out due to its unique structural features, which confer distinct chemical and biological properties. Its acetate group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


